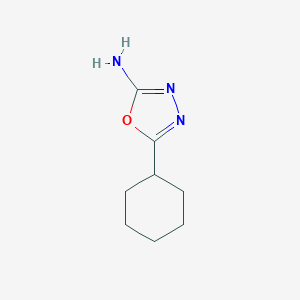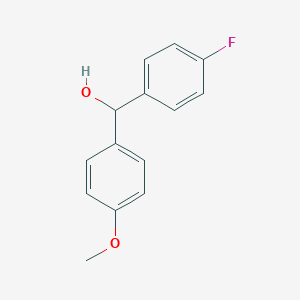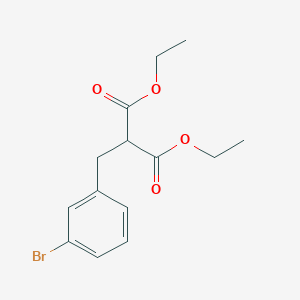
Diethyl 2-(3-bromobenzyl)malonate
Übersicht
Beschreibung
Diethyl 2-(3-bromobenzyl)malonate, also known as DBBM, is a chemical compound that has been widely used in scientific research. It is a malonic acid derivative that has a bromobenzyl group attached to one of its carbon atoms. This compound has been used in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
Wirkmechanismus
The mechanism of action of Diethyl 2-(3-bromobenzyl)malonate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and Alzheimer's disease progression. Diethyl 2-(3-bromobenzyl)malonate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
Diethyl 2-(3-bromobenzyl)malonate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, Diethyl 2-(3-bromobenzyl)malonate has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Diethyl 2-(3-bromobenzyl)malonate in lab experiments is its ease of synthesis. Diethyl 2-(3-bromobenzyl)malonate can be synthesized in a few steps and in good yield. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using Diethyl 2-(3-bromobenzyl)malonate is its low solubility in water. This can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Diethyl 2-(3-bromobenzyl)malonate. One area of research is the development of more potent analogs of Diethyl 2-(3-bromobenzyl)malonate for use in cancer therapy. Another area of research is the investigation of the neuroprotective effects of Diethyl 2-(3-bromobenzyl)malonate in other neurodegenerative diseases such as Parkinson's disease. In addition, the use of Diethyl 2-(3-bromobenzyl)malonate in other areas of research such as materials science and catalysis could also be explored.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(3-bromobenzyl)malonate has been used in various scientific research applications. One of the major areas of research is medicinal chemistry. Diethyl 2-(3-bromobenzyl)malonate has been found to have potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Diethyl 2-(3-bromobenzyl)malonate has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
diethyl 2-[(3-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFBUOOSCRTDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453619 | |
| Record name | Diethyl (3-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(3-bromobenzyl)malonate | |
CAS RN |
107558-73-6 | |
| Record name | Diethyl (3-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

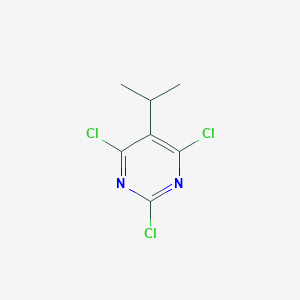
![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)
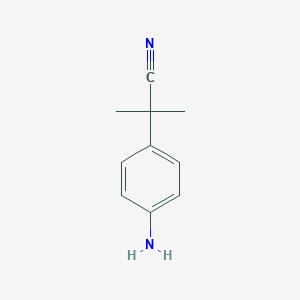
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
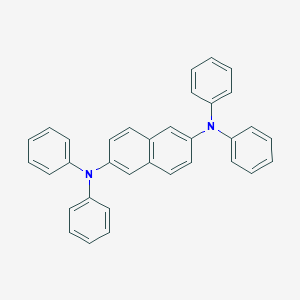
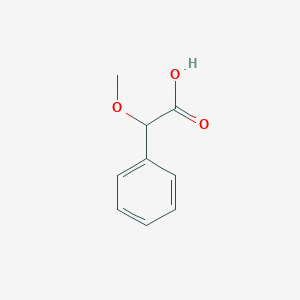
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)

